Ethyl 7-hydroxy-2-methylhept-2-enoate
Description
Ethyl 7-hydroxy-2-methylhept-2-enoate is an α,β-unsaturated ester characterized by a hydroxyl group at the 7-position and a methyl substituent at the 2-position of a heptenoate backbone.
Properties
CAS No. |
74844-86-3 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 7-hydroxy-2-methylhept-2-enoate |
InChI |
InChI=1S/C10H18O3/c1-3-13-10(12)9(2)7-5-4-6-8-11/h7,11H,3-6,8H2,1-2H3 |
InChI Key |
QMWPNDVBDNSPFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CCCCCO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-hydroxy-2-methylhept-2-enoate typically involves the esterification of 7-hydroxy-2-methylhept-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-hydroxy-2-methylhept-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form the corresponding saturated ester.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed:
Oxidation: Formation of 7-oxo-2-methylhept-2-enoate.
Reduction: Formation of ethyl 7-hydroxy-2-methylheptanoate.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 7-hydroxy-2-methylhept-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 7-hydroxy-2-methylhept-2-enoate involves its interaction with specific molecular targets and pathways. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. This reactivity is crucial for its biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and safety attributes of Ethyl 7-hydroxy-2-methylhept-2-enoate and related compounds:
Key Observations:
- This may increase solubility in aqueous systems.
- Stereochemical Effects: Ethyl (Z)-7-oxo-3-phenyl-2-heptenoate’s Z-configuration may sterically hinder reactions at the alkene compared to E-isomers (e.g., Ethyl (E)-2-(2-oxocyclohexylidene)acetate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
